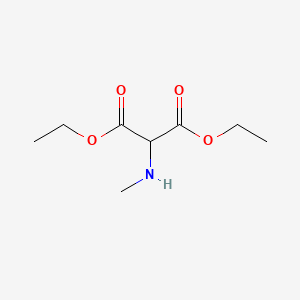
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Übersicht
Beschreibung
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol, also known as AMO-1618, is a synthetic compound that has been developed for scientific research purposes. This compound has shown potential in various applications, including cancer research, drug discovery, and biochemical studies.
Wirkmechanismus
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. Specifically, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol can prevent the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has been shown to have several biochemical and physiological effects. In addition to inhibiting dihydrofolate reductase, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has been shown to inhibit the activity of other enzymes and proteins, including thymidylate synthase and serine hydroxymethyltransferase. These effects can lead to decreased DNA synthesis and cell growth. Additionally, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, and it has a high degree of purity. Additionally, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has been shown to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol. One area of interest is in cancer research, where 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol could be used in combination with other drugs to improve treatment outcomes. Additionally, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol could be used in drug discovery studies to identify new drug targets and potential therapeutic agents. Further research is also needed to fully understand the mechanisms of action of 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has shown potential in various scientific research applications. One of the main applications is in cancer research, where it has been shown to inhibit the growth of cancer cells. 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has also been used in drug discovery studies to identify new drug targets and potential therapeutic agents. Additionally, 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has been used in biochemical studies to investigate the mechanisms of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHMFWYXBZGWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297965 | |
| Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20535-04-0 | |
| Record name | NSC119842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B1614766.png)

